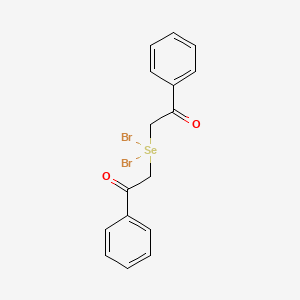
2,2'-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) is a chemical compound characterized by the presence of bromine, selenium, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) typically involves the reaction of selenium compounds with brominated phenyl ethanones. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can lead to the formation of simpler selenium compounds.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other selenium-containing compounds.
Wirkmechanismus
The mechanism by which 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with biological molecules. The pathways involved may include oxidative stress response and modulation of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dibromo-1,2-diphenylethan-1-one: Similar in structure but lacks the selenium atom.
2,2’-Dibromo-1-phenylethan-1-one: Another brominated phenyl ethanone with different properties.
Uniqueness
The presence of the selenium atom in 2,2’-(Dibromo-lambda~4~-selanediyl)bis(1-phenylethan-1-one) distinguishes it from other similar compounds. Selenium imparts unique chemical and biological properties, making this compound valuable for specific applications where selenium’s reactivity and biological activity are desired.
Eigenschaften
CAS-Nummer |
90441-80-8 |
|---|---|
Molekularformel |
C16H14Br2O2Se |
Molekulargewicht |
477.1 g/mol |
IUPAC-Name |
2-[dibromo(phenacyl)-λ4-selanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H14Br2O2Se/c17-21(18,11-15(19)13-7-3-1-4-8-13)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
IBNRPZQKLJQOFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[Se](CC(=O)C2=CC=CC=C2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


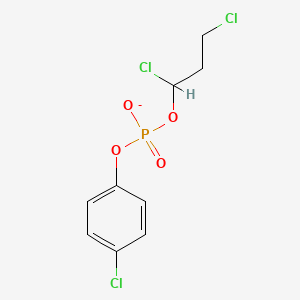

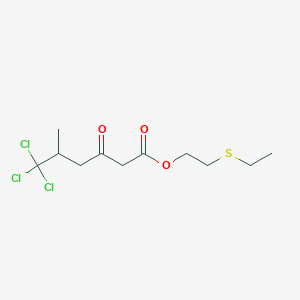
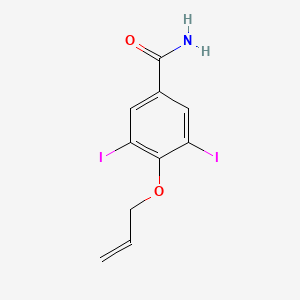
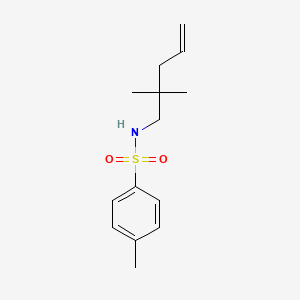
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
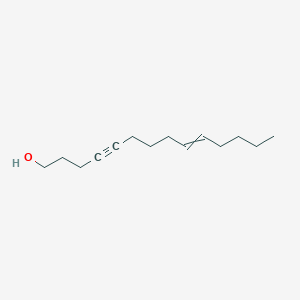
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
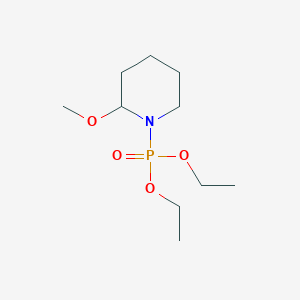
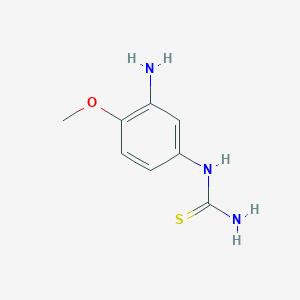


![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)

